6-(Trifluoromethyl)thiazolo[5,4-b]pyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Trifluoromethyl)thiazolo[5,4-b]pyridin-2-amine is a heterocyclic compound that belongs to the class of thiazolo[5,4-b]pyridines. These compounds are known for their diverse pharmacological activities and are of significant interest in medicinal chemistry . The presence of a trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, making it a valuable scaffold in drug design .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Trifluoromethyl)thiazolo[5,4-b]pyridin-2-amine typically involves the cyclization of pyridine derivatives with thiazole heterocycles. One efficient method reported involves the cyclization of 1-(6-methoxypyridin-2-yl)-thiourea in the presence of lithium bromide and bromine in acetic acid . This reaction yields the target compound with high efficiency.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
6-(Trifluoromethyl)thiazolo[5,4-b]pyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as thiazolidines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and various substituted derivatives depending on the reagents and conditions used .
Scientific Research Applications
6-(Trifluoromethyl)thiazolo[5,4-b]pyridin-2-amine has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Industry: The compound is used in the development of agrochemicals and other industrial applications.
Mechanism of Action
The mechanism of action of 6-(Trifluoromethyl)thiazolo[5,4-b]pyridin-2-amine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit PI3Kα with high potency, which is crucial in cancer cell proliferation and survival . The compound binds to the active site of the enzyme, blocking its activity and leading to the inhibition of downstream signaling pathways involved in cell growth and survival .
Comparison with Similar Compounds
Similar Compounds
6-(Trifluoromethyl)-2-pyridinamine: Another pyridine derivative with similar pharmacological properties.
4-Amino-2-(trifluoromethyl)pyridine: Shares the trifluoromethyl group but differs in the position of the amino group.
Uniqueness
6-(Trifluoromethyl)thiazolo[5,4-b]pyridin-2-amine is unique due to its thiazole-pyridine fused structure, which imparts distinct biological activities and enhances its potential as a drug candidate. The trifluoromethyl group further increases its metabolic stability and lipophilicity, making it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C7H4F3N3S |
---|---|
Molecular Weight |
219.19 g/mol |
IUPAC Name |
6-(trifluoromethyl)-[1,3]thiazolo[5,4-b]pyridin-2-amine |
InChI |
InChI=1S/C7H4F3N3S/c8-7(9,10)3-1-4-5(12-2-3)14-6(11)13-4/h1-2H,(H2,11,13) |
InChI Key |
NWMZCGFGMKNXEF-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC2=C1N=C(S2)N)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.